molecular formula C23H26N2O5S2 B3017000 N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251693-30-7

N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B3017000
CAS No.: 1251693-30-7
M. Wt: 474.59
InChI Key: YORNFPDNTISMTC-UHFFFAOYSA-N
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Description

N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a sulfamoyl-substituted thiophene carboxamide derivative characterized by dual ethoxybenzyl and ethoxyphenyl substituents. Its molecular formula is C₂₃H₂₆N₂O₅S₂, with a molecular weight of 474.59 g/mol (calculated). The compound’s structure features a thiophene core linked to a sulfamoyl group and a carboxamide moiety, with ethoxy groups at the 3-position of the benzyl ring and the 4-position of the phenyl ring.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S2/c1-4-29-19-11-9-18(10-12-19)25(3)32(27,28)21-13-14-31-22(21)23(26)24-16-17-7-6-8-20(15-17)30-5-2/h6-15H,4-5,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORNFPDNTISMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC(=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide, identified by its CAS number 1251693-30-7, is a complex organic compound that has attracted attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H26N2O5S2C_{23}H_{26}N_{2}O_{5}S_{2} with a molecular weight of 474.6 g/mol. The structure features a thiophene ring, which is crucial for its biological interactions. The presence of ethoxy and sulfamoyl groups contributes to its solubility and reactivity.

PropertyValue
CAS Number1251693-30-7
Molecular FormulaC23H26N2O5S2
Molecular Weight474.6 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression, thereby reducing disease symptoms or tumor growth.
  • Receptor Modulation : It could interact with various receptors, modulating signaling pathways that are critical in disease states.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that sulfamoyl derivatives can effectively inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Sulfamoyl groups are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

Anticancer Activity

Preliminary studies have indicated that similar thiophene-based compounds can possess anticancer properties. They may induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of sulfamoyl derivatives against various bacterial strains, demonstrating MIC values in the low micromolar range . This suggests potential for development as an antibacterial agent.
  • Evaluation of Anti-inflammatory Properties : Research on related compounds showed significant inhibition of TNF-alpha production in macrophages, indicating their potential as anti-inflammatory agents .
  • Anticancer Mechanisms : Investigations into the anticancer properties revealed that compounds with a similar structure could inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for therapeutic development .

Comparison with Similar Compounds

N-[(4-Ethylphenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

  • Molecular Formula : C₂₃H₂₆N₂O₄S₂
  • Molecular Weight : 458.6 g/mol
  • Key Differences: The benzyl group is substituted with a 4-ethyl group instead of 3-ethoxy.

N-[(2-Methoxyphenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

  • Molecular Formula : C₂₂H₂₄N₂O₅S₂
  • Molecular Weight : 460.57 g/mol
  • Key Differences : A 2-methoxy group on the benzyl ring introduces steric hindrance and alters electronic properties, which may influence receptor binding or metabolic stability.

Chlorophenyl-Substituted Analogs

N-[2-(4-Chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

  • Molecular Formula : C₂₃H₂₄ClN₂O₄S₂
  • Molecular Weight : 500.03 g/mol (calculated)
  • Key Differences : The 3-ethoxybenzyl group is replaced with a 4-chlorophenethyl chain. The chlorine atom increases electronegativity and may enhance interactions with hydrophobic binding pockets in biological targets.

N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide

  • Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂
  • Molecular Weight : 426.34 g/mol
  • Key Differences : The sulfamoyl group is replaced with a methanesulfonyl group, and the benzyl substituent is substituted with chlorine. This modification likely reduces hydrogen-bonding capacity, impacting solubility and target affinity.

Heterocyclic Carboxamide Derivatives

SAG (Smoothened Agonist)

  • Structure: 3-Chloro-N-[4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]benzo[b]thiophene-2-carboxamide
  • Key Differences : While SAG shares a carboxamide-thiophene core, it incorporates a benzo[b]thiophene ring and a pyridinyl group. These features confer potent agonist activity against the Smoothened (SMO) receptor, highlighting the importance of aromatic heterocycles in receptor modulation.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Potential Biological Relevance
Target Compound (N-(3-ethoxybenzyl)-...) 474.59 3-Ethoxybenzyl, 4-ethoxyphenyl Unspecified (structural analogy suggests enzyme/receptor targeting)
N-[(4-Ethylphenyl)methyl]-... 458.6 4-Ethylbenzyl Enhanced lipophilicity
N-[2-(4-Chlorophenyl)ethyl]-... 500.03 4-Chlorophenethyl Increased electronegativity, hydrophobic interactions
SAG ~500 (estimated) Benzo[b]thiophene, pyridinyl Smoothened receptor agonism

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